

A Spectroscopic Comparison of 2-Thiazolesulfonyl Chloride and Its Sulfonamide Derivatives

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Compound of Interest

Compound Name: 2-Thiazolesulfonyl chloride

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This guide provides a detailed spectroscopic comparison of **2-thiazolesulfonyl chloride**, a key synthetic intermediate, and its representative sulfonamide derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offers a valuable resource for the characterization and quality control of these compounds in research and development settings.

Introduction

2-Thiazolesulfonyl chloride is a reactive compound widely employed in medicinal chemistry and organic synthesis for the introduction of the 2-thiazolesulfonyl moiety. Its derivatives, particularly sulfonamides, are of significant interest due to their diverse biological activities. A thorough understanding of the spectroscopic properties of the parent sulfonyl chloride and its derivatives is crucial for confirming their identity, purity, and for monitoring reaction progress. This guide presents a comparative analysis of their key spectral features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-thiazolesulfonyl chloride** and two of its representative N-substituted sulfonamide derivatives. The data for 2-

thiazolesulfonyl chloride is predicted, while the data for the derivatives is based on experimental findings.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
2-Thiazolesulfonyl chloride (Predicted)	CDCl ₃	8.15 (d, 1H, H-4), 7.85 (d, 1H, H-5)
N-(4-methylphenyl)-2-thiazolesulfonamide[1]	DMSO-d ₆	12.70 (s, 1H, NH), 7.68 (d, 2H), 7.33 (d, 2H), 7.24 (d, 1H), 6.81 (d, 1H), 2.34 (s, 3H, CH ₃)
N-(4-chlorophenyl)-2-thiazolesulfonamide[1]	DMSO-d ₆	12.84 (brs, 1H, NH), 7.79 (d, 2H), 7.60 (d, 2H), 7.27 (d, 1H), 6.85 (d, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

Compound	Solvent	Chemical Shift (δ) ppm
2-Thiazolesulfonyl chloride (Predicted)	CDCl ₃	168.0 (C-2), 145.0 (C-4), 125.0 (C-5)
N-(4-methylphenyl)-2-thiazolesulfonamide[1]	DMSO-d ₆	168.5, 141.8, 139.5, 129.0, 125.6, 124.1, 107.8, 20.7
N-(4-chlorophenyl)-2-thiazolesulfonamide[1]	DMSO-d ₆	169.0, 141.2, 136.7, 129.1, 127.7, 124.6, 108.5

Table 3: IR and Mass Spectrometry Data (Predicted/Experimental)

Compound	IR (cm ⁻¹)	Mass Spectrometry (m/z)
2-Thiazolesulfonyl chloride (Predicted)	S=O stretch: ~1380 (asym), ~1180 (sym); C=N stretch: ~1510	[M] ⁺ predicted at 182.94
N-(4-methylphenyl)-2-thiazolesulfonamide[1]	Not specified	HRMS-TOF: [M+H] ⁺ 255.0260 (Calcd for C ₁₀ H ₁₁ N ₂ O ₂ S ₂ : 255.0256)
N-(4-chlorophenyl)-2-thiazolesulfonamide[1]	Not specified	HRMS-TOF: [M+H] ⁺ 274.9712 (Calcd for C ₉ H ₈ ClN ₂ O ₂ S ₂ : 274.9710)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for sulfonyl chlorides and their derivatives and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[2] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to ensure a good signal-to-noise ratio.[2]
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.[2] Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a clear spectrum.[2]
- **Data Processing:** Process the acquired Free Induction Decay (FID) using Fourier transformation. Apply phase and baseline corrections to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** For solid samples, place a small amount of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.^[3] Ensure firm and even pressure is applied to achieve good contact.^[3]
- **Background Collection:** Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.^[3]
- **Spectrum Acquisition:** Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .^[3] Co-adding 16 or 32 scans is common to improve the signal quality.^[3]
- **Data Analysis:** Identify characteristic absorption bands, paying close attention to the strong S=O stretching vibrations in the 1410-1370 cm^{-1} (asymmetric) and 1204-1166 cm^{-1} (symmetric) regions for sulfonyl chlorides.^[4]

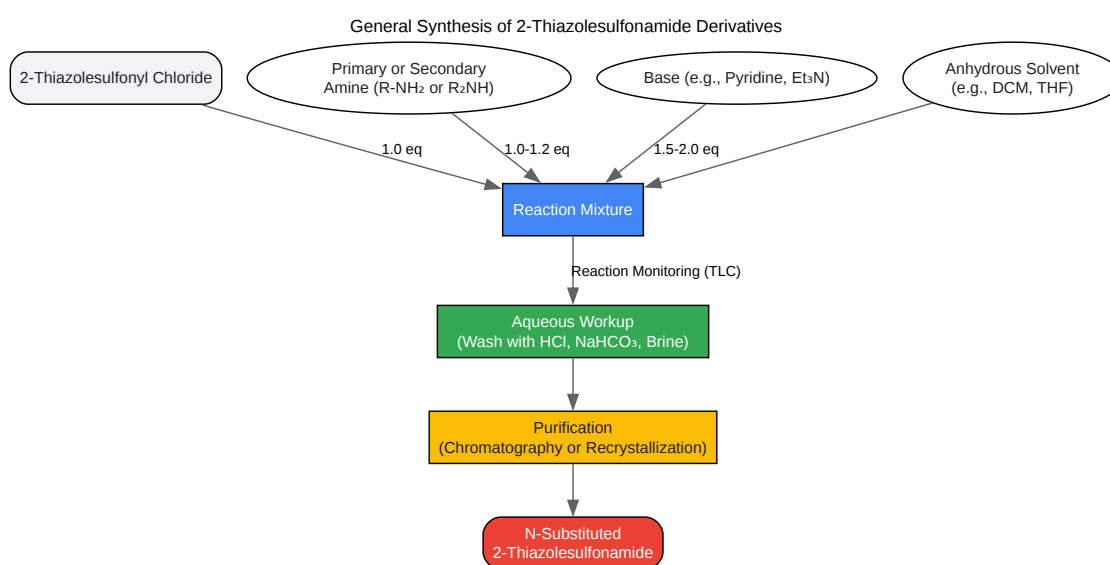
Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.^[5]
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurements.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire mass spectra in the positive or negative ion mode, depending on the analyte's properties. For sulfonyl chlorides, fragmentation patterns often show a characteristic isotopic pattern for the chlorine atom.^[4]
- **Data Analysis:** Determine the monoisotopic mass of the molecular ion and compare it to the calculated exact mass of the expected compound. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated value.

Synthetic Pathway and Workflow

2-Thiazolesulfonyl chloride is a versatile precursor for the synthesis of a wide range of sulfonamide derivatives. The general synthetic route involves the reaction of the sulfonyl

chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.



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Caption: Synthetic workflow for N-substituted 2-thiazolesulfonamides.

This guide provides a foundational spectroscopic framework for researchers working with **2-thiazolesulfonyl chloride** and its derivatives. The presented data and protocols aim to facilitate the unambiguous identification and characterization of these important chemical entities.

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